molecular formula C11H14N2O B13606573 3-(4-(Dimethylamino)phenyl)-3-hydroxypropanenitrile

3-(4-(Dimethylamino)phenyl)-3-hydroxypropanenitrile

Cat. No.: B13606573
M. Wt: 190.24 g/mol
InChI Key: WEJBDRRMLHOIRE-UHFFFAOYSA-N
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Description

3-(4-(Dimethylamino)phenyl)-3-hydroxypropanenitrile is an organic compound that features a dimethylamino group attached to a phenyl ring, which is further connected to a hydroxypropanenitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(Dimethylamino)phenyl)-3-hydroxypropanenitrile can be achieved through several methods. One common approach involves the reaction of 4-(dimethylamino)benzaldehyde with malononitrile in the presence of a base such as piperidine. The reaction proceeds via a Knoevenagel condensation followed by a Michael addition to yield the desired product.

Industrial Production Methods

Industrial production of this compound typically involves large-scale reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-(4-(Dimethylamino)phenyl)-3-hydroxypropanenitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Halogenating agents or alkylating agents under basic conditions.

Major Products

    Oxidation: Formation of 3-(4-(Dimethylamino)phenyl)-3-oxopropanenitrile.

    Reduction: Formation of 3-(4-(Dimethylamino)phenyl)-3-aminopropanenitrile.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

3-(4-(Dimethylamino)phenyl)-3-hydroxypropanenitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of dyes, pigments, and other functional materials.

Comparison with Similar Compounds

Similar Compounds

    3-(4-(Dimethylamino)phenyl)-3-oxopropanenitrile: An oxidized derivative with a carbonyl group.

    3-(4-(Dimethylamino)phenyl)-3-aminopropanenitrile: A reduced derivative with an amine group.

    4-(Dimethylamino)benzaldehyde: A precursor used in the synthesis of the compound.

Uniqueness

3-(4-(Dimethylamino)phenyl)-3-hydroxypropanenitrile is unique due to the presence of both a hydroxy and nitrile group, which allows it to participate in a wide range of chemical reactions and interactions. This versatility makes it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C11H14N2O

Molecular Weight

190.24 g/mol

IUPAC Name

3-[4-(dimethylamino)phenyl]-3-hydroxypropanenitrile

InChI

InChI=1S/C11H14N2O/c1-13(2)10-5-3-9(4-6-10)11(14)7-8-12/h3-6,11,14H,7H2,1-2H3

InChI Key

WEJBDRRMLHOIRE-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(CC#N)O

Origin of Product

United States

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